molecular formula C13H13BO2 B6333997 2-Methylbiphenyl-4-ylboronic acid CAS No. 1383628-42-9

2-Methylbiphenyl-4-ylboronic acid

Cat. No.: B6333997
CAS No.: 1383628-42-9
M. Wt: 212.05 g/mol
InChI Key: OAIKVRYFBYWFFS-UHFFFAOYSA-N
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Description

2-Methylbiphenyl-4-ylboronic acid is a chemical compound with a molecular weight of 212.06 . Its IUPAC name is (3-methyl-[1,1’-biphenyl]-4-yl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.06 . More specific properties such as density, boiling point, and melting point are not provided in the available resources.

Safety and Hazards

2-Methylbiphenyl-4-ylboronic acid is associated with certain hazards. It is labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

2-Methylbiphenyl-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where two carbon atoms are joined together. The primary targets of this compound are the carbon atoms in the molecules it reacts with .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. In this case, the boron atom in this compound forms a bond with a carbon atom in another molecule .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of complex organic compounds .

Pharmacokinetics

Like other organoboron compounds, it is likely to be absorbed and distributed throughout the body where it can participate in biochemical reactions .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, the temperature, and the pH . These factors can all influence the efficiency and selectivity of the reaction .

Properties

IUPAC Name

(2-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKVRYFBYWFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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